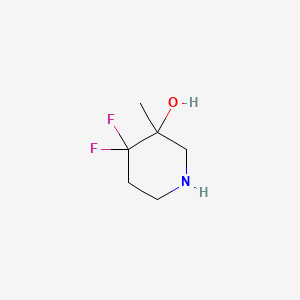
4,4-Difluoro-3-methylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3-methylpiperidin-3-ol is a piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol typically involves the fluorination of 3-methylpiperidin-3-ol. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-3-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4,4-Difluoro-3-methylpiperidin-3-one.
Reduction: 4,4-Difluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-3-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-3-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpiperidin-3-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluoropiperidine: Lacks the hydroxyl group, affecting its reactivity and interactions.
4-Fluoro-3-methylpiperidin-3-ol: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4,4-Difluoro-3-methylpiperidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
4,4-difluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3 |
Clave InChI |
WCPAQKCHLUMOPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCC1(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















